FMF-04-159-2

Overview

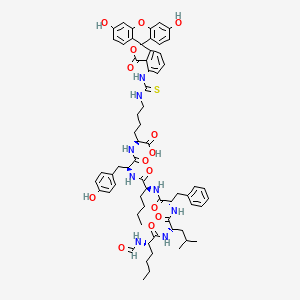

Description

FMF-04-159-2 is a specific and potent covalent inhibitor of Cyclin-dependent kinase 14 (CDK14) in cells . It targets CDK14 at C218 and exhibits mild antiproliferative effects . It also reversibly inhibits CDK2, CDK10, and other TAIRE kinases (CDK15, CDK16, CDK17, and CDK18) with comparable potency to each other .

Molecular Structure Analysis

The chemical formula of FMF-04-159-2 is C28H30Cl3N7O5S . Its exact mass is 681.11 and its molecular weight is 683.01 .Physical And Chemical Properties Analysis

FMF-04-159-2 is a solid substance . It is soluble in DMSO up to 250 mg/mL . The storage conditions vary depending on the form and solvent: the powder form can be stored at -20°C for 3 years or at 4°C for 2 years, while in solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications

Inhibition of CDK14 and CDK16

FMF-04-159-2 is a potent inhibitor of Cyclin-dependent kinase 14 (CDK14) and CDK16 . It has an IC50 value of 40 nM for CDK14 in cellular BRET assay, and IC50 values are 88 and 10 nM for CDK14 and CDK16 in kinase activity inhibition assay, respectively .

Inhibition of Other TAIRE Kinase Family Members

In addition to CDK14 and CDK16, FMF-04-159-2 also inhibits other TAIRE kinase family members at 1 μM, including CDK17 and CDK18 .

Binding to CDK2

FMF-04-159-2 also binds to CDK2 with an IC50 value of 256 nM . This suggests that it could be used in research related to CDK2.

Covalent Binding of CDK14

FMF-04-159-2 displays covalent binding of CDK14, with binding sustained after washout . This property could be useful in studies investigating the long-term effects of CDK14 inhibition.

Induction of Cell Cycle Arrest

FMF-04-159-2 causes cell cycle arrest at the G2/M phase in cancer cell lines . This suggests potential applications in cancer research, particularly in studies exploring the effects of cell cycle disruption on tumor growth and progression.

Mild Antiproliferative Effects

FMF-04-159-2 exhibits mild antiproliferative effects . This could make it a useful tool in research aimed at understanding the mechanisms of cell proliferation and identifying potential targets for antiproliferative therapies.

Reversible Inhibition of CDK2, CDK10, and Other TAIRE Kinases

FMF-04-159-2 reversibly inhibits CDK2, CDK10, and other TAIRE kinases (CDK15, CDK16, CDK17, and CDK18) with comparable potency to each other . This reversible inhibition could be beneficial in studies where temporary inhibition of these kinases is desired.

Use in Compound Libraries

FMF-04-159-2 is also offered as part of compound libraries, such as the Tocriscreen 2.0 Max and Tocriscreen Kinase Inhibitor Library . This suggests its potential use in high-throughput screening studies to identify novel targets or to study the effects of kinase inhibition on various cellular processes.

Mechanism of Action

Target of Action

FMF-04-159-2 is a potent inhibitor of Cyclin-dependent kinase 14 (CDK14) and Cyclin-dependent kinase 16 (CDK16) . It also binds to CDK2 . These kinases are part of the TAIRE kinase family . The primary role of these kinases is to regulate the cell cycle and transcription .

Mode of Action

FMF-04-159-2 acts as a covalent inhibitor, binding to its targets in a sustained manner . It inhibits CDK14 and CDK16 with IC50s of 39.6 nM and 88 nM respectively . It also inhibits CDK2 with an IC50 of 256 nM .

Biochemical Pathways

The inhibition of CDK14, CDK16, and CDK2 by FMF-04-159-2 affects the cell cycle and transcription pathways

Result of Action

The inhibition of CDK14, CDK16, and CDK2 by FMF-04-159-2 results in cell cycle arrest at the G2/M phase in cancer cell lines . It exhibits mild antiproliferative effects .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'FMF-04-159-2' involves a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-(4-bromophenyl)phenol", "5-methyl-2-nitroaniline", "sodium hydride", "dimethylformamide (DMF)", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: 4-(4-bromophenyl)phenol is reacted with 5-methyl-2-nitroaniline in the presence of sodium hydride and DMF to form an intermediate product.", "Step 2: The intermediate product is then treated with acetic acid and sodium acetate to form the corresponding phenol.", "Step 3: The phenol is reduced to the corresponding alcohol using sodium borohydride in the presence of hydrochloric acid.", "Step 4: The alcohol is then oxidized to the corresponding ketone using sodium hydroxide and hydrogen peroxide.", "Step 5: The ketone is then reacted with ethyl acetate and sodium borohydride in the presence of hydrochloric acid to form the final product.", "Step 6: The final product is purified using standard techniques such as column chromatography and recrystallization." ] } | |

CAS RN |

2364489-81-4 |

Molecular Formula |

C28H30Cl3N7O5S |

Molecular Weight |

683.0 |

IUPAC Name |

(E)-N-(1-((3-(4-(dimethylamino)but-2-enamido)phenyl)sulfonyl)piperidin-4-yl)-4-(2,4,6-trichlorobenzamido)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C28H30Cl3N7O5S/c1-37(2)10-4-7-24(39)33-19-5-3-6-20(15-19)44(42,43)38-11-8-18(9-12-38)34-28(41)26-23(16-32-36-26)35-27(40)25-21(30)13-17(29)14-22(25)31/h3-7,13-16,18H,8-12H2,1-2H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)/b7-4+ |

InChI Key |

HZPYSAHDRSBARR-QPJJXVBHSA-N |

SMILES |

O=C(C1=NNC=C1NC(C2=C(Cl)C=C(Cl)C=C2Cl)=O)NC3CCN(S(=O)(C4=CC=CC(NC(/C=C/CN(C)C)=O)=C4)=O)CC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

FMF-04-159-2; FMF041592; FMF 04 159 2; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

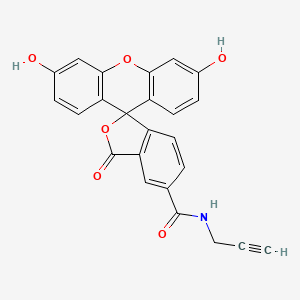

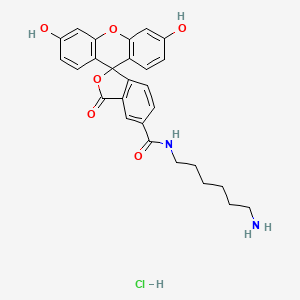

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)

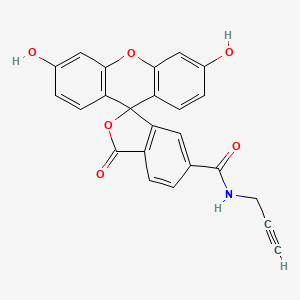

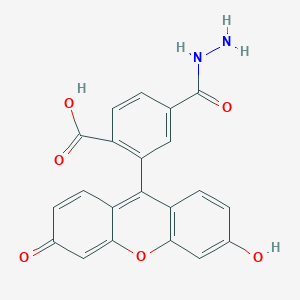

![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)